Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole is a complex organochlorine compound It is characterized by multiple chlorine atoms and isothiazole rings, making it a highly chlorinated and potentially reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves multiple steps, typically starting with the chlorination of precursor compounds. One common method involves the chlorination of isothiazole derivatives under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the selective chlorination of the desired positions on the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated isothiazole derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isothiazole oxides, while substitution reactions can produce a variety of functionalized isothiazole derivatives.
Scientific Research Applications
4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its electrophilic character.
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-1,4-benzoquinone: Another highly chlorinated compound with similar reactivity.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in organic synthesis.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane: A chlorinated compound with distinct applications in agriculture.
Uniqueness
4,5-Dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]isothiazole is unique due to its dual isothiazole rings and extensive chlorination, which confer distinct chemical properties and reactivity
Properties
CAS No. |
131947-15-4 |
---|---|
Molecular Formula |
C8Cl8N2S2 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-1,2-thiazol-3-yl)ethyl]-1,2-thiazole |
InChI |
InChI=1S/C8Cl8N2S2/c9-1-3(17-19-5(1)11)7(13,14)8(15,16)4-2(10)6(12)20-18-4 |
InChI Key |
HXSSRSCWMDMRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1C(C(C2=NSC(=C2Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.